molecular formula C20H14O2 B12650403 Benz(e)acephenanthrylene-7b,8(8H)-diol CAS No. 57393-19-8

Benz(e)acephenanthrylene-7b,8(8H)-diol

Cat. No.: B12650403
CAS No.: 57393-19-8
M. Wt: 286.3 g/mol
InChI Key: BGGWUKAYXMZCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(e)acephenanthrylene-7b,8(8H)-diol is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(e)acephenanthrylene-7b,8(8H)-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Benz(e)acephenanthrylene-7b,8(8H)-diol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Benz(e)acephenanthrylene-7b,8(8H)-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benz(e)acephenanthrylene-7b,8(8H)-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benz(e)acephenanthrylene-7b,8(8H)-epoxide
  • Benz(e)acephenanthrylene-7b,8(8H)-dione
  • Benz(e)acephenanthrylene-7b,8(8H)-amine

Uniqueness

Benz(e)acephenanthrylene-7b,8(8H)-diol is unique due to its specific hydroxyl groups and aromatic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

57393-19-8

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-1,19-diol

InChI

InChI=1S/C20H14O2/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19,22)18(14)15/h1-11,19,21-22H

InChI Key

BGGWUKAYXMZCJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4(C(C2=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.